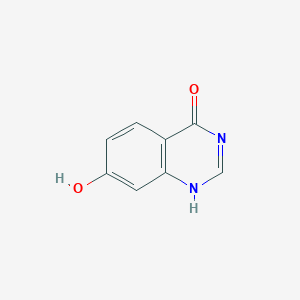

7-hydroxy-1H-quinazolin-4-one

Description

Significance of the Quinazolinone Scaffold in Chemical Biology and Medicinal Chemistry

The quinazolinone scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is considered a "privileged structure" in drug discovery. nih.gov This designation stems from its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govijpsjournal.comrjptonline.org Quinazolinone derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. acgpubs.orgnih.govmdpi.comnih.gov

The versatility of the quinazolinone core allows for extensive chemical modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. ijpsjournal.com This structural flexibility has been a key driver in the synthesis of numerous derivatives with enhanced potency and selectivity. ijpsjournal.com The stability of the quinazolinone nucleus further enhances its appeal to medicinal chemists, providing a robust platform for the development of novel therapeutic agents. nih.govacs.org

The significance of this scaffold is underscored by the existence of over 200 naturally occurring quinazolinone alkaloids isolated from plants, microorganisms, and animals. nih.gov Furthermore, a number of commercially available drugs are based on the quinazolinone scaffold, highlighting its clinical relevance. mdpi.commdpi.comnih.gov

Table 1: Reported Biological Activities of Quinazolinone Derivatives

| Biological Activity | References |

| Anticancer | acgpubs.orgnih.govmdpi.commdpi.com |

| Antimicrobial | ijpsjournal.comacgpubs.orgnih.gov |

| Anti-inflammatory | ijpsjournal.comacgpubs.orgmdpi.com |

| Antiviral | acgpubs.orgmdpi.commdpi.com |

| Anticonvulsant | nih.govacgpubs.orgnih.gov |

| Antimalarial | mdpi.commdpi.com |

| Antituberculosis | nih.govnih.gov |

| Antihypertensive | mdpi.comymerdigital.com |

Historical Context and Evolution of Quinazolinone Research

The journey of quinazolinone research began in the mid-20th century, spurred by the discovery of a quinazoline (B50416) alkaloid with antimalarial properties from an Asian plant. acgpubs.org The first synthesis of a quinazolinone derivative was reported even earlier, in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline. arabjchem.orgnih.gov However, the name "quinazoline" was coined by August Bischler and Lang in 1895. wikipedia.org A more satisfactory synthesis was later developed by Gabriel in 1903. nih.gov

Early research in the 1950s focused on synthesizing various substituted quinazolines in the quest for new antimalarial agents. acgpubs.org This initial exploration laid the groundwork for the discovery of the diverse pharmacological potential of this class of compounds. Over the decades, research has evolved from simple synthetic modifications to more sophisticated strategies, including microwave-assisted synthesis and multicomponent reactions, to create vast libraries of quinazolinone derivatives for biological screening. ijpsjournal.com

The development of quinazolinone-based drugs has seen significant milestones. By 1980, over 50 derivatives with a wide range of biological activities had been reported. arabjchem.org The continuous interest in this scaffold is driven by its proven success in yielding clinically effective drugs. nih.gov

Overview of 7-hydroxy-1H-quinazolin-4-one within Quinazolinone Research Trajectories

Within the extensive family of quinazolinone derivatives, this compound has emerged as a compound of interest in medicinal chemistry. cymitquimica.com Its structure features a hydroxyl group at the 7-position of the quinazolinone core, which contributes to its reactivity and potential biological activity. cymitquimica.com

This specific derivative has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities. cymitquimica.com The presence of the hydroxyl group allows for various chemical modifications, such as the attachment of other molecular fragments, to potentially enhance its biological efficacy. cymitquimica.comtandfonline.com For instance, research has explored the synthesis of novel compounds by linking 7-hydroxy-4-phenylchromen-2-one with triazole moieties, demonstrating the utility of the hydroxyl group as a point of chemical diversification. tandfonline.com

Furthermore, studies have investigated the synthesis and biological evaluation of derivatives where the 7-position is modified, such as in 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione, highlighting the importance of substitutions at this position for modulating biological activity. openmedicinalchemistryjournal.comnih.gov The compound this compound serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules with tailored biological profiles. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXOACZDUZRDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Hydroxy 1h Quinazolin 4 One and Its Derivatives

Classical and Established Synthesis Routes

Traditional methods for constructing the quinazolinone core have been foundational in heterocyclic chemistry. These routes typically involve the condensation of anthranilic acid derivatives with a suitable one-carbon source, followed by cyclization.

Griess Synthesis Adaptations

The first synthesis of a quinazoline (B50416) nucleus was reported by Griess in 1869 through the reaction of anthranilic acid with cyanogen (B1215507). nih.gov This early work laid the groundwork for subsequent adaptations. The Griess synthesis of 4(3H)-quinazolinone involves the reaction of anthranilic acid with hydrogen cyanide in ethanol (B145695), followed by treatment with ammonium (B1175870) hydroxide (B78521) and subsequent hydrolysis to yield the quinazolinone ring system. researchgate.net While historically significant, the use of highly toxic reagents like cyanogen and hydrogen cyanide has led to this method being largely superseded by safer and more versatile approaches for laboratory-scale synthesis.

Niementowski Condensation Approaches

The Niementowski quinazoline synthesis is one of the most common and direct methods for forming the 3H-quinazolin-4-one ring. nih.govwikipedia.org This reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.org For the synthesis of the parent 7-hydroxy-1H-quinazolin-4-one, 4-amino-2-hydroxybenzoic acid would be the key starting material, which upon heating with an excess of a one-carbon source like formamide, yields the desired product. generis-publishing.com

Classical Niementowski reactions are often characterized by harsh conditions, including high temperatures (typically over 130°C) and long reaction times, which can sometimes result in lower yields due to dehydration or other side reactions. nih.govgeneris-publishing.com Despite these drawbacks, its operational simplicity has made it a durable and widely cited method. wikipedia.orgsemanticscholar.org

Condensation Reactions from Anthranilic Acid and Isothiocyanates

A robust and versatile route to quinazolinone derivatives involves the reaction of anthranilic acid with isothiocyanates. This method is particularly useful for synthesizing 2,3-disubstituted quinazolinones. The synthesis begins with the condensation of anthranilic acid and an aryl isothiocyanate, typically refluxed in ethanol with a base such as triethylamine, to produce 2-mercapto-3-aryl-quinazolin-4(3H)-one intermediates. researchgate.net

Modern and Sustainable Synthetic Strategies

In response to the growing need for green chemistry, modern synthetic strategies focus on improving the efficiency and environmental footprint of quinazolinone synthesis. These methods often employ advanced technologies like microwave irradiation and highly efficient catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times, improving yields, and enabling solvent-free reactions. nih.govsemanticscholar.org Many classical methods, including the Niementowski reaction, have been successfully adapted to microwave conditions. For instance, the condensation of anthranilic acid with formamide, which conventionally requires hours of heating, can be completed in minutes under microwave irradiation, often with higher yields and purity. nih.govsemanticscholar.org

Microwave-assisted synthesis has also been combined with phase-transfer catalysis and the use of solid supports like montmorillonite (B579905) K-10 clay, further enhancing its efficiency and green credentials by allowing for solvent-free "neat" reactions. nih.govnih.gov One-pot, multi-component reactions under microwave heating have become particularly attractive, allowing for the rapid assembly of complex quinazolinone derivatives from simple precursors in a single step. nih.govresearchgate.netnih.gov

| Catalyst/Support | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Montmorillonite K-10 | Anthranilic acids, Formamide | Solvent-free | MWI, 4 min | High | nih.gov |

| p-Toluenesulfonic acid | Anthranilamide, Aromatic aldehydes | PEG-200/400 | MWI, 5-10 min, 560W | Good to Excellent | nih.gov |

| FeCl₃ | 2-halobenzoic acids, Amidines | Water | MWI, 30 min | Good | sci-hub.cat |

| None | Anthranilic acid, Chloroacetyl chloride, Aniline (B41778) | Acetonitrile (B52724)/Ethanol | MWI, 15 min at 150°C | Not specified | nih.gov |

Metal-Catalyzed Coupling Reactions for Quinazolinone Core Construction

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception. rsc.org Catalysts based on palladium, copper, and iron offer highly efficient and selective pathways for C-N and C-C bond formation, which are crucial steps in constructing the quinazolinone scaffold. rsc.orgmdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various coupling and carbonylation reactions. mdpi.com Efficient methods include the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, which proceeds via an isocyanide insertion/cyclization sequence to give quinazolin-4(3H)-ones in moderate to excellent yields. acs.org Another strategy involves a domino reaction where 2-bromoanilines, amines, ortho esters, and carbon monoxide are combined in a one-pot synthesis. mdpi.com Palladium catalysts also enable intramolecular C-H arylation to form fused polycyclic quinazolinone systems. chim.it

Copper-Catalyzed Reactions: Copper catalysts, being more economical and less toxic than many palladium counterparts, have gained significant traction. Copper(I)-catalyzed domino reactions can synthesize 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and various starting materials like aldehydes or benzyl (B1604629) alcohols in DMSO. gaylordchemical.com Copper(II) acetate (B1210297) has been used to catalyze the reaction between 2-isocyanobenzoates and amines, which can be accelerated by microwave heating to produce 3-substituted quinazolin-4-ones. nih.govacs.orgorganic-chemistry.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference(s) |

| Palladium | Isocyanide Insertion | 2-Aminobenzamides, Aryl halides | Operational simplicity, avoids toxic CO gas. | mdpi.comacs.org |

| Palladium | Carbonylative Coupling | o-Nitrobenzamide, Alcohols | Hydrogen transfer cascade, no external oxidants. | nih.gov |

| Palladium | Domino Reaction | 2-Bromo-anilines, Amines, CO | One-pot, four-component synthesis. | mdpi.com |

| Copper(I) | Domino Reaction | 2-Bromobenzamide, Aldehydes | Ligand- and base-free, uses TMSN₃ as N source. | gaylordchemical.com |

| Copper(II) | Imidoylative Cross-Coupling | 2-Isocyanobenzoates, Amines | Microwave-assisted for aromatic amines. | nih.govacs.orgorganic-chemistry.org |

| Iron(III) | Cyclization | 2-Halobenzoic acids, Amidines | Microwave-assisted, can be performed in water. | sci-hub.cat |

These modern catalytic approaches offer significant advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and access to a wider scope of derivatives. nih.govrsc.org

Green Chemistry Approaches

In recent years, the principles of green chemistry have guided the development of novel synthetic routes to quinazolinone derivatives, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and atom economy. Key advancements include the application of deep eutectic solvents, ionic liquids, and multicomponent reactions.

Deep Eutectic Solvents (DESs): These novel green solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low cost, biodegradability, and low volatility. juniperpublishers.comnih.gov DESs have been successfully employed as both the solvent and catalyst in the synthesis of quinazolinones. For instance, a mixture of choline (B1196258) chloride and urea (B33335) has been utilized for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. nih.gov Another effective DES, composed of L-(+)-tartaric acid and choline chloride, has been used in the ultrasonic-assisted synthesis of bis-quinazolinones, showcasing high yields and recyclability of the solvent system. juniperpublishers.com The use of a zinc chloride/urea DES has also been reported to efficiently promote the condensation of isatoic anhydride (B1165640) and benzaldehyde (B42025) to form 2,3-dihydroquinazolin-4(1H)-ones in excellent yields under metal-free conditions. nih.gov

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Application | Reference |

| Choline chloride | Urea | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones | nih.gov |

| Choline chloride | L-(+)-Tartaric acid | Ultrasonic-assisted synthesis of bis-quinazolinones | juniperpublishers.com |

| Zinc chloride | Urea | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | nih.gov |

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that serve as non-volatile and often recyclable alternatives to traditional organic solvents. Their tunable physicochemical properties make them versatile catalysts and reaction media. nih.govrsc.org Basic ionic liquids, such as 1-propyl-3-alkylimidazolium hydroxide ([PRIm][OH]), have demonstrated excellent catalytic activity in the synthesis of quinazolinones in aqueous media. nih.govnih.govnih.gov These ILs can act as both a catalyst and a surfactant, enhancing reaction rates and facilitating product isolation. nih.govnih.govnih.gov Furthermore, anion-functionalized ionic liquids have been developed for the efficient capture and conversion of CO2 into quinazoline-2,4(1H,3H)-dione, highlighting a green approach to utilizing greenhouse gases as a C1 source. mdpi.com

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the reactants. This approach aligns with the principles of atom economy and procedural simplicity. chemicalbook.com Various MCR strategies have been developed for the synthesis of the quinazolinone scaffold. One notable example involves the palladium-catalyzed reaction of 2-bromobenzamides, aryl iodides, and carbon monoxide to generate 2,3-disubstituted quinazolin-4(3H)-ones. chemicalbook.com Copper-catalyzed MCRs of 2-bromobenzamides, benzylic alcohols, and sodium azide (B81097) have also been employed to produce 2-arylquinazolinones. chemicalbook.com The Ugi four-component reaction (Ugi-4CR) has been utilized in a two-step sequence involving an initial MCR followed by a palladium-catalyzed annulation to rapidly generate diverse polycyclic quinazolinones. researchgate.netrsc.org

Electrosynthesis Methodologies for N-Hydroxy Quinazolinones

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional reagent-based redox reactions. This technique utilizes electricity to drive chemical transformations, often under mild conditions and with high selectivity. A notable application in the realm of quinazolinone chemistry is the cathodic synthesis of 1-hydroxy- and 1-oxy-quinazolin-4-ones from readily available nitro precursors. acs.org

This electrochemical method is characterized by its mild reaction conditions, the use of inexpensive and reusable carbon-based electrode materials, and an undivided electrochemical setup. The process typically employs a constant current and uses sulfuric acid as both a supporting electrolyte and a catalyst for the cyclization step. acs.org The key transformation involves the selective reduction of a nitro group to a hydroxylamine, which then undergoes intramolecular cyclization to form the N-hydroxy quinazolinone ring system. This methodology has been successfully applied to a wide range of substituted derivatives, achieving high yields of up to 92%. acs.org Furthermore, the scalability of this electrosynthesis has been demonstrated through a 100-fold scale-up for gram-scale production, highlighting its potential for preparative applications. acs.org

| Starting Material | Product | Key Features of Electrosynthesis | Reference |

| Substituted 2-nitrobenzamides | 1-Hydroxy- and 1-oxy-quinazolin-4-ones | Cathodic reduction, mild conditions, reusable carbon electrodes, undivided cell, scalable | acs.org |

Regioselective Functionalization and Hydroxylation Strategies for this compound

The strategic introduction of functional groups onto the this compound core is crucial for modulating its biological activity and for the synthesis of more complex derivatives. Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a key challenge and a focus of significant research.

The presence of the hydroxyl group at the 7-position and the inherent electronic properties of the quinazolinone ring system influence the regioselectivity of functionalization reactions. The benzene (B151609) ring is generally more susceptible to electrophilic substitution, while the pyrimidine (B1678525) ring can be targeted by nucleophiles or undergo metal-catalyzed C-H activation.

Alkylation: The alkylation of quinazolinones can occur at different positions, primarily at the N1, N3, or the O-atom of a hydroxyl substituent. Studies on the alkylation of quinazolin-4-ones under classical two-phase conditions (solid base in an aprotic solvent) have shown a high regioselectivity for 3-N-alkylation. nih.gov This preference is influenced by the nature of the base and solvent. For a molecule like this compound, the hydroxyl group presents an additional site for alkylation. Selective O-alkylation of the phenolic hydroxyl group would typically require protection of the more nucleophilic nitrogen atoms or the use of specific reaction conditions that favor O-alkylation over N-alkylation.

Halogenation: The introduction of halogen atoms can significantly alter the electronic and steric properties of the molecule, often leading to enhanced biological activity. Regioselective halogenation of the quinazolinone scaffold can be achieved through various methods. For instance, metal-free protocols for the remote C5–H halogenation of 8-substituted quinolines have been developed using trihaloisocyanuric acids, suggesting that specific directing groups can control the position of halogenation on the benzene ring. While not specific to this compound, these strategies provide a framework for achieving regioselectivity. The electronic nature of the 7-hydroxy group would likely direct electrophilic halogenation to the ortho and para positions (C6 and C8).

Hydroxylation: The direct introduction of an additional hydroxyl group onto the this compound scaffold is a challenging transformation. General methods for the hydroxylation of aromatic rings often lack regioselectivity. However, enzymatic or biomimetic approaches could offer a pathway for selective hydroxylation. There is limited specific literature on the direct hydroxylation of this particular compound.

Structure Activity Relationship Sar Studies of 7 Hydroxy 1h Quinazolin 4 One and Its Analogs

Positional Impact of Substituents on the Quinazolinone Nucleus

The nature of the substituent at the C-2 position of the quinazolinone core plays a pivotal role in modulating biological activity. Research has shown that a range of groups at this position can influence potency and selectivity for various targets.

For instance, the introduction of a thioalkyl group at the C-2 position has been shown to increase activity in certain contexts. In the pursuit of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, substitutions at the 2-position were found to be highly favorable for improving inhibitory activity. Specifically, the combination of an 8-amino substituent with a methyl group at the 2-position resulted in a highly potent compound. Furthermore, small lipophilic groups at the C-2 position of quinazoline (B50416) have been suggested to potentially increase activity.

In the context of BCRP (Breast Cancer Resistance Protein) inhibition, the presence of a phenyl group at the C-2 position of the quinazoline is considered an essential requirement. It has also been demonstrated that meta and para pyridyl rings at the C-2 position can yield promising activity. Conversely, for antibacterial activity against S. aureus, replacing a benzene (B151609) ring at this position with a cyclohexyl group led to a reduction in the minimum inhibitory concentration (MIC).

The following table summarizes the impact of various substituents at position 2 on different biological activities.

| Substituent at Position 2 | Biological Target/Activity | Effect on Activity |

| Thioalkyl | General | Increased activity |

| Methyl (in combination with 8-amino) | PARP-1 Inhibition | Potent inhibition |

| Phenyl | BCRP Inhibition | Essential for activity |

| Meta/Para Pyridyl Rings | BCRP Inhibition | Promising activity |

| Cyclohexyl | Antibacterial (S. aureus) | Reduced MIC |

| Small Lipophilic Groups | General | Potential for increased activity |

Modifications at the N-3 position of the pyrimidine (B1678525) ring have a significant impact on the biological profile of quinazolinone derivatives. For soluble epoxide hydrolase (sEH) inhibition, a free NH group at the 3-position is preferred, as an N3-phenyl substituent was found to be less potent. The presence of an amide NH with hydrogen-bond donor properties at this position is also considered important for sEH inhibitory potency.

In the context of antimicrobial activity, the presence of a substituted aromatic ring at position 3 is deemed essential. SAR studies on a series of antibacterials revealed that while some flexibility exists, the nature of the substituent at N-3 is critical. For example, in certain series, an N-mesyl group was found to be superior to other acyl groups in vitro.

The table below illustrates the influence of modifications at position 3.

| Modification at Position 3 | Biological Target/Activity | Effect on Activity |

| Free NH | sEH Inhibition | Preferred for activity |

| N-phenyl substituent | sEH Inhibition | Less potent |

| Substituted aromatic ring | Antimicrobial | Essential for activity |

| N-mesyl group | Antibacterial | Superior in vitro activity |

The C-4 position of the quinazoline ring is another critical site for substitution, significantly influencing the molecule's interaction with its biological targets. A 4-anilinoquinazoline (B1210976) moiety is often essential for activity, particularly for BCRP inhibition. The presence of an aniline (B41778) ring with electron-withdrawing groups at the meta or para position can increase this inhibitory activity.

Computational studies on a large set of quinazolines with variations at the R4 position have been conducted to predict their potential for kinase inhibition and oral bioavailability. For antimicrobial activity, substitutions at the 4th position, mainly with amine or substituted amine groups, can lead to an improvement in activity.

Key findings regarding substitutions at position 4 are summarized in the table below.

| Substituent at Position 4 | Biological Target/Activity | Effect on Activity |

| 4-anilino moiety | BCRP Inhibition | Essential for activity |

| Aniline with meta/para electron-withdrawing groups | BCRP Inhibition | Increased activity |

| Amine or substituted amines | Antimicrobial | Improved activity |

For instance, the insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the antiproliferative activity of certain derivatives. In the context of sEH inhibition, modifications to the quinazolinone-7-carboxamide scaffold revealed that the nature of the amide group at this position is a critical determinant of potency.

For anticancer activity, 7-chloro analogs of certain quinazolin-4(3H)-ones generally exhibited better cytotoxic effects than their 7-unsubstituted counterparts. However, the specific substituent at other positions can modulate this effect. The presence of bulkier substituents at the C-7 position is also considered favorable for the inhibitory activity of some EGFR kinase inhibitors.

The following table outlines the impact of substituents on the benzene ring, with a focus on position 7.

| Substituent on Benzene Ring (Position) | Biological Target/Activity | Effect on Activity |

| Electron-donating groups (6 and 7) | Antiproliferative | Increased activity |

| Amide group modifications (7) | sEH Inhibition | Critical for potency |

| Chloro group (7) | Anticancer | Generally better cytotoxic effect |

| Bulkier substituents (7) | EGFR Kinase Inhibition | Favorable for activity |

Molecular Hybridization and Linker Strategies for Enhanced Activities

Molecular hybridization, which involves combining two or more pharmacophores, is a widely used strategy to develop novel analogs with improved potency and multifaceted biological activity. Quinazolinone scaffolds have been successfully hybridized with various biologically active moieties.

For example, hybrids of quinazolinone with triazole and glycoside moieties, connected via a thiomethyl linker, have shown enhanced cytotoxic and enzyme inhibitory activities. The combination of a thiazolidin-4-one with a quinazolinone scaffold has also been explored to create hybrid derivatives with potential biological applications. Furthermore, linking 1H-indole-2,3-dione (isatin) with a 4-aminoquinazoline scaffold via an imine linkage has resulted in potent anti-cancer agents.

Stereochemical Considerations in Quinazolinone Derivatives

Stereochemistry can play a critical role in the biological activity of quinazolinone derivatives. In certain cases, the sterically crowded environment around the N-3 aryl group can lead to the formation of stable atropisomers, which are stereoisomers arising from hindered rotation around a single bond.

The separation of these atropisomers has led to the identification of compounds with significantly different biological activities. For example, the resolution of atropisomeric quinazolin-4-one derivatives identified one enantiomer as a potent and selective antagonist of AMPA receptors with high affinity and significant anticonvulsant activity. This highlights the importance of considering the three-dimensional structure and potential for stereoisomerism when designing new quinazolinone-based therapeutic agents.

Molecular and Cellular Investigations of 7 Hydroxy 1h Quinazolin 4 One and Its Analogs

Enzyme Inhibition and Target Engagement Studies in In Vitro Systems

Derivatives of the quinazolin-4-one core have been extensively studied for their potential to inhibit a wide array of enzymes, demonstrating the versatility of this chemical scaffold in designing targeted therapeutic agents.

Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

A series of synthesized quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against multiple tyrosine kinases. nih.govnih.gov Notably, compounds 2i and 3i from this series showed potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov The inhibitory concentrations (IC50) for these compounds against the tested kinases are detailed in the table below. nih.govnih.gov

| Compound | CDK2 IC50 (µM) | HER2 IC50 (µM) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |

| 2h | 0.173 ± 0.015 | 0.138 ± 0.012 | 0.134 ± 0.011 | - |

| 2i | 0.124 ± 0.011 | 0.128 ± 0.024 | 0.121 ± 0.014 | - |

| 3f | - | 0.132 ± 0.014 | - | - |

| 3g | - | 0.112 ± 0.016 | - | - |

| 3h | 0.168 ± 0.019 | - | 0.128 ± 0.018 | - |

| 3i | 0.115 ± 0.013 | 0.079 ± 0.015 | 0.115 ± 0.011 | - |

| Lapatinib | - | 0.078 ± 0.015 | - | - |

| Erlotinib | - | - | 0.110 ± 0.012 | - |

Molecular docking studies revealed that compounds 2i and 3i can act as ATP-competitive type-I inhibitors against EGFR and as ATP non-competitive type-II inhibitors against CDK2. In the case of HER2, compound 2i acts as a type-II inhibitor, while 3i acts as a type-I inhibitor. nih.gov Additionally, other studies have focused on developing 2-thioquinazolin-4(3H)-ones as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org The quinazolin-4(3H)-one scaffold is also a known component of established kinase inhibitors like gefitinib, erlotinib, and lapatinib. nih.gov

The bacterial DNA gyrase B subunit (GyrB) is a key target for the development of new antibiotics. nih.gov A novel class of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has been identified as inhibitors of S. aureus GyrB. nih.gov The initial hit compound, f1 , demonstrated moderate inhibition with an IC50 of 1.21 µM. nih.gov Subsequent structural modifications led to the discovery of more potent inhibitors, f4 and f14 , with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov

Another study synthesized quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds, which were evaluated for their inhibitory activity against E. coli DNA gyrase. mdpi.com The most potent compounds, 4a , 5a , 5c , and 5d , exhibited IC50 values ranging from 3.19 to 4.17 µM. mdpi.com These compounds also showed promising antimicrobial activity against various bacterial and fungal strains. mdpi.comdoaj.org

| Compound | Target Enzyme | IC50 (µM) |

| f1 | S. aureus GyrB | 1.21 |

| f4 | S. aureus GyrB | 0.31 |

| f14 | S. aureus GyrB | 0.28 |

| 4a | E. coli DNA gyrase | 3.19 |

| 5a | E. coli DNA gyrase | 4.17 |

| 5c | E. coli DNA gyrase | 3.52 |

| 5d | E. coli DNA gyrase | 3.86 |

In the context of Alzheimer's disease, inhibitors of acetylcholinesterase (AChE) are a primary therapeutic strategy. A series of quinazolin-4(3H)-one derivatives were designed and synthesized as potential multifunctional agents for Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory activities. nih.gov One of the most promising compounds, MR2938 (B12) , displayed an IC50 value of 5.04 µM against AChE. nih.gov Another study focused on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, with the 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative showing the highest inhibitory potency against cholinesterase with an IC50 of 6.084 ± 0.26 μM. mdpi.com

| Compound | Target Enzyme | IC50 (µM) |

| MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 |

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 ± 0.26 |

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov These derivatives displayed a wide range of inhibitory potential, with IC50 values from 14.4 ± 0.2 to over 750 µM. nih.gov Compound 7b was the most potent, with an IC50 of 14.4 µM, making it approximately 53 times more potent than the standard drug, acarbose. nih.gov Kinetic studies revealed that compound 7b acts as a competitive inhibitor of α-glucosidase. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| 7b | α-Glucosidase | 14.4 ± 0.2 |

| Acarbose (Standard) | α-Glucosidase | ~763.2 |

Thymidylate synthase (TS) is a critical enzyme in DNA synthesis and a well-established target for cancer chemotherapy. researchgate.net Quinazoline-based antifolates have been developed as TS inhibitors. nih.gov One such example is Nolatrexed, a 2-amino-6-methyl-5-(4-pyridylthio)-1H-quinazolin-4-one, which acts as a thymidylate synthase inhibitor. nih.gov The mechanism of these inhibitors often involves mimicking the natural substrate or cofactor of the enzyme, thereby blocking the synthesis of thymidylate, which is essential for DNA replication and repair. The substitution at the 4-position of the quinazoline (B50416) ring has been shown to be crucial for TS inhibition, with the replacement of the 4-oxo group with a 4-thio group not significantly altering the inhibitory activity. nih.gov However, the introduction of a 4-methylthio substituent was found to severely impair TS inhibition. nih.gov

Cellular Pathway Modulation in Pre-clinical Models

Beyond direct enzyme inhibition, 7-hydroxy-1H-quinazolin-4-one and its analogs can modulate various cellular signaling pathways, which has been demonstrated in several pre-clinical models.

One study investigating the anti-inflammatory properties of quinazolin-4(3H)-one derivatives found that compound MR2938 could suppress neuroinflammation by blocking the MAPK/JNK and NF-κB signaling pathways. nih.gov This compound was shown to decrease the mRNA levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CCL2 at a concentration of 1.25 µM. nih.gov

In the field of neuroscience, quinazolin-4-one derivatives have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov The compound ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one) was identified as a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.gov In animal models relevant to schizophrenia, ALX-171 demonstrated antipsychotic-like activity by reversing behavioral abnormalities induced by psychoactive drugs. nih.gov

Furthermore, novel 4-hydroxyquinazoline (B93491) derivatives have been designed to overcome resistance to PARP inhibitors (PARPis) in cancer cells. nih.gov The compound B1 was found to have superior cytotoxicity in PARPi-resistant cell lines. nih.gov Mechanistic studies showed that B1 stimulated the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, leading to increased apoptosis. nih.gov

Evaluation of Antiproliferative Effects in Various Cancer Cell Lines

Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines. mdpi.comnih.govnih.gov These compounds have been a focal point of medicinal chemistry research due to their potent cytotoxic effects. nih.gov For instance, novel 4-Hydroxyquinazoline derivatives have shown potent anti-proliferative activities against HCT-15 and HCC1937 cancer cell lines, with one compound, B1, exhibiting superior activity to the established drug Olaparib. mdpi.com

The cytotoxic potential of these analogs is often evaluated using standard methodologies like the MTT assay. nih.gov Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit broad and effective antiproliferative activity against various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs). mdpi.comnih.gov For example, the derivative BIQO-19 was effective against all tested lung cancer cell lines. mdpi.comnih.gov Similarly, other research has highlighted the efficacy of 2,3-dihydroquinazolin-4(1H)-one analogues against prostate cancer cell lines, PC3 and DU145. researchgate.net

Hybrid molecules incorporating the quinazolin-4-one structure have also been developed and tested. Quinazolin-4-one/chalcone hybrids, for instance, have shown high proliferative activity against several human cancer cell lines. nih.gov Another study synthesized a series of quinazolin-4(3H)-one derivatives and evaluated their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines, finding that most of the tested compounds showed potent cytotoxicity. nih.gov The antiproliferative effects of these compounds are not limited to a single cancer type, with activity also reported against hepatocellular carcinoma, colorectal cancer, and stomach cancer. mdpi.comnih.gov

Table 1: Antiproliferative Activity of Selected Quinazolin-4(3H)-one Analogs in Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line(s) | Observed Effect/IC50 Value |

|---|---|---|

| B1 (4-Hydroxyquinazoline derivative) | HCT-15, HCC1937 | IC50 = 2.89 ± 0.78 μM (HCT-15), IC50 = 3.26 ± 0.38 μM (HCC1937) mdpi.com |

| BIQO-19 | Non-small cell lung cancer (NSCLC) lines, including EGFR-TKI-resistant H1975 | Broad and effective antiproliferative activity mdpi.comnih.gov |

| Quinazolinone-Pyridazinone hybrid 8a | HepG-2, HCT-116, MCF-7 | Highest cytotoxicity among tested hybrids tandfonline.com |

| Quinazolin-4-one/chalcone hybrid 7c | Four human cancer cell lines | High proliferative activity nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one analogues | PC3, DU145 | Antiproliferative activities observed researchgate.net |

| 04NB-03 | Hepatocellular carcinoma (HCC) cells | Suppressed viability and proliferation nih.gov |

| Quinazolin-4(3H)-one hydrazides | A2780 | IC50 values ranging from 0.14 to 0.84 µM nih.gov |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

The antiproliferative activity of this compound and its analogs is frequently linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.govmdpi.com Numerous studies have demonstrated that these compounds can trigger apoptosis in cancer cells through various molecular pathways. tandfonline.comnih.gov

One common mechanism involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. tandfonline.com For example, certain novel quinazolinone derivatives were found to be superior to doxorubicin (B1662922) in activating caspases 3, 8, and 9 in the HCT-116 cell line. researchgate.net The activation of caspase-3 and -7 has been noted in A549 cells treated with tetrahydroquinolinone derivatives, leading to the cleavage of key structural and repair proteins. nih.gov Furthermore, some quinazolinone derivatives upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis. tandfonline.com The induction of apoptosis has been confirmed through various assays, including Annexin-V binding, analysis of nuclear morphology, and observation of PARP cleavage. tandfonline.comnih.gov

In addition to inducing apoptosis, these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating. nih.govmdpi.com A notable effect observed in multiple studies is the arrest of the cell cycle in the G2/M phase. mdpi.com For instance, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative induced G2/M-phase cell cycle arrest in oral squamous cell carcinoma cells. mdpi.com Similarly, the quinazoline derivative 04NB-03 caused G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Other analogs have been shown to cause cell cycle arrest at the G1 phase in MCF-7 cancer cells. tandfonline.comtandfonline.com This disruption of the cell cycle is often a precursor to the induction of apoptosis. mdpi.com

Table 2: Mechanistic Effects of Quinazolin-4(3H)-one Analogs on Apoptosis and Cell Cycle

| Compound/Analog | Cell Line | Apoptotic Mechanism | Cell Cycle Arrest Phase |

|---|---|---|---|

| Quinazolinone-Pyridazinone hybrid 8a | MCF-7 | Induces total apoptosis | G1 phase tandfonline.com |

| Quinazolin-4-one/chalcone hybrid 7c | Not specified | Induces cell apoptosis | G0/G1 and S phase nih.gov |

| Benzimidazole-quinazolinone derivative (108) | A-375 melanoma | Triggers apoptosis | G2/M phase mdpi.com |

| 04NB-03 | Hepatocellular carcinoma (HCC) | Induces apoptosis | G2/M phase nih.gov |

| BIQO-19 | H1975 NSCLC | Evokes apoptosis | G2/M phase doaj.org |

| 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one [DQQ] | MOLT-4 leukemia | Cytochrome c mediated apoptosis | Not specified nih.gov |

Microtubule Dynamics Disruption

A key mechanism contributing to the anticancer properties of certain quinazolinone analogs is their ability to interfere with the dynamics of microtubules. mdpi.com Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. mdpi.com Disruption of microtubule polymerization can lead to mitotic arrest and subsequently, apoptosis. mdpi.commdpi.com

Several quinazoline-based compounds have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov These agents often target the colchicine (B1669291) binding site on tubulin, preventing the assembly of microtubules. nih.govnih.gov For example, biphenylaminoquinazoline derivatives, initially developed as multi-tyrosine kinase inhibitors, were also found to inhibit tubulin polymerization by binding to the colchicine site. nih.gov This dual activity highlights the multifaceted nature of the quinazoline scaffold. nih.gov

Further research into quinazoline-4-tetrahydroquinoline analogues identified a compound, 4a4, that potently inhibited tubulin polymerization, leading to G2/M phase arrest and apoptosis. nih.gov The binding of this compound to the colchicine site was confirmed by co-crystal structure analysis. nih.gov Similarly, certain fluoroquinazolinones have been shown to act as strong inhibitors of tubulin polymerization, which may explain their high cytotoxic activity. mdpi.com The ability of these compounds to disrupt microtubule dynamics makes them promising candidates for the development of novel anticancer therapies targeting the cellular cytoskeleton. mdpi.com

Antioxidant Activities and Reactive Oxygen/Nitrogen Species Modulation

The quinazolin-4(3H)-one scaffold is also associated with significant antioxidant properties. nih.govmdpi.com Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive free radicals produced during normal metabolic processes. mdpi.combenthamdirect.comresearchgate.net An imbalance leading to an excess of these species results in oxidative stress, a condition implicated in the pathology of various diseases, including cancer. researchgate.net

Numerous studies have demonstrated the ability of 2-aryl-4(3H)-quinazolinone derivatives to act as potent antioxidant agents. benthamdirect.comresearchgate.net These compounds have shown efficacy in various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) anion radical scavenging assays. benthamdirect.comresearchgate.net In one study, most of the tested 2-aryl-4(3H)-quinazolinone derivatives exhibited potent antioxidant activities, with IC50 values for superoxide anion radical scavenging ranging from 0.57 µM to 48.93 µM. benthamdirect.comresearchgate.net The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. sapub.org

Furthermore, some quinazolinone derivatives have been shown to modulate the production of ROS within cells. The quinazoline derivative 04NB-03, for instance, was found to induce the accumulation of endogenous ROS in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov This increase in ROS levels subsequently led to cell cycle arrest and apoptosis, and scavenging the ROS reversed these effects. nih.gov Conversely, other studies have focused on the ROS inhibitory activities of these compounds. benthamdirect.comresearchgate.net For example, certain derivatives showed promising results in inhibiting ROS production in serum-opsonized zymosan-activated whole blood phagocytes and isolated neutrophils. benthamdirect.comresearchgate.net The structure of the quinazolinone derivative, particularly the presence and position of hydroxyl groups on a phenyl ring substituent, can significantly influence its antioxidant activity. nih.gov

Table 3: Antioxidant and ROS/RNS Modulating Activities of Quinazolin-4(3H)-one Analogs

| Compound/Analog Series | Assay | Key Findings |

|---|---|---|

| 2-Aryl-4(3H)-quinazolinone derivatives (1-25) | Superoxide anion radical scavenging | Potent activity with IC50 values from 0.57 µM - 48.93 µM benthamdirect.comresearchgate.net |

| Dihydroxy-substituted quinazolinones (21e, 21g, 21h) | DPPH radical scavenging | Most potent activity with EC50 values of 7.5, 7.4, and 7.2 μM, respectively nih.gov |

| Phenolic derivatives of quinazolin-4(3H)-one (5h, 5j) | NO scavenging | Demonstrated the best ability to scavenge the nitric oxide radical mdpi.com |

| Pyrogallol derivatives of quinazolin-4(3H)-one | ABTS˙+ and DPPH˙ radical scavenging | High antioxidant activity compared to ascorbic acid and Trolox nih.gov |

| 04NB-03 | Intracellular ROS measurement | Induced endogenous ROS accumulation in HCC cells nih.gov |

Receptor Binding and Ligand-Target Interactions (Pre-clinical Focus)

The diverse biological activities of quinazolin-4-one derivatives are often a result of their specific interactions with various protein targets, including receptors and enzymes. Pre-clinical studies have identified several key receptors to which these compounds can bind, modulating their function and initiating downstream signaling cascades.

One area of focus has been the adenosine (B11128) receptors, particularly the A2A and A2B subtypes. nih.govnih.gov Certain quinazoline derivatives have been identified as potent A2A adenosine receptor antagonists. nih.gov For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was found to have a high affinity for the human A2A receptor. nih.gov Co-crystallization studies have revealed key interactions, such as hydrogen bonds between the 2-aminoquinazoline (B112073) ring and specific amino acid residues like Asn253 and Glu169. nih.gov Other research has explored quinazolines as A2B receptor antagonists, with one derivative showing selectivity for this receptor with a binding Ki value of 112 nM. nih.govresearchgate.net

The epidermal growth factor receptor (EGFR) is another well-established target for quinazolinone-based compounds, many of which have been developed as anticancer agents. mdpi.com Some quinazolin-4-one/chalcone hybrids have been shown to inhibit EGFR, which is a potential mechanism for their antiproliferative activity. nih.gov

Furthermore, quinazolinone derivatives have been investigated as ligands for other receptors, such as the 5-HT7 receptor, which is implicated in various pathophysiological mechanisms including depression and learning. researchgate.net A library of quinazolinone compounds was synthesized and tested for their binding affinities to the 5-HT7 receptor, with 24 compounds showing very good binding affinities with IC50 values below 100 nM. researchgate.net Additionally, research has explored these derivatives as negative allosteric modulators (NAMs) of the mGlu7 receptor, which could have therapeutic potential for conditions like schizophrenia. nih.gov In the context of cancer, some quinazolin-4-ones have been identified as inhibitors of the HIF-1α transcriptional factor, a key regulator of cellular response to hypoxia that is often upregulated in cancer cells. nih.gov

Table 4: Receptor/Target Interactions of Quinazolin-4(3H)-one Analogs

| Compound/Analog Series | Target Receptor/Protein | Type of Interaction |

|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | A2A Adenosine Receptor | Antagonist nih.gov |

| 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) | A2B Adenosine Receptor | Antagonist (Ki = 112 nM) nih.govresearchgate.net |

| Quinazolin-4-one/chalcone hybrids | Epidermal Growth Factor Receptor (EGFR) | Inhibition nih.gov |

| Various quinazolinone library compounds | 5-HT7 Receptor | Ligands (some with IC50 < 100 nM) researchgate.net |

| Quinazolin-4-one 1 and its analogs | Hypoxia-inducible factor-1α (HIF-1α) | Inhibitor nih.gov |

| ALX-171 | mGlu7 Receptor | Negative Allosteric Modulator (NAM) nih.gov |

Computational and Theoretical Studies of 7 Hydroxy 1h Quinazolin 4 One and Its Analogs

Molecular Docking for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules, such as analogs of 7-hydroxy-1H-quinazolin-4-one, and their protein targets.

Docking studies on novel 4-hydroxyquinazoline (B93491) derivatives have been performed to investigate their potential as PARP inhibitors. These simulations revealed that hydrogen bonding between a derivative and the amino acid residue ASP766 may be crucial for enhancing its activity against drug-resistant cell lines. mdpi.com Similarly, docking of quinazolinone Schiff base derivatives into the active site of the DNA gyrase enzyme has been used to understand their potential as antibacterial agents. nih.gov In these studies, the binding model suggested that the derivatives could act as DNA gyrase inhibitors, with one of the most potent compounds achieving a dock score of -8.58 kcal/mol. nih.gov

In the context of cancer therapy, molecular docking has been a key tool. Studies on quinazolin-4(3H)-one derivatives targeting the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) have shown that docking results often coincide with biological activity. ekb.eg For instance, docking of various quinazolinone derivatives into the ATP binding site of EGFR-TK helped to rationalize their observed anticancer effects. ekb.eg In another study targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1), docking analysis revealed that synthesized quinazolin-12-one derivatives demonstrated greater binding affinity (docking scores between −9.99 and −10.44 kcal/mol) than the native ligand (−9.49 kcal/mol). nih.gov

The versatility of the quinazolinone scaffold is further highlighted by docking studies against other targets. Thioxoquinazolin-4(3H)-one derivatives have been docked against human cyclin-dependent kinase 2 (CDK2), showing favorable binding energies and interactions. scispace.com Furthermore, novel quinazoline (B50416) derivatives have been evaluated as phosphodiesterase 7 (PDE7) inhibitors, with docking studies supporting the in vitro inhibition results by revealing key hydrogen bonds and π-π stacking interactions. nih.gov

Table 1: Molecular Docking Scores of Quinazolinone Analogs Against Various Protein Targets

| Compound Class | Protein Target | Top Docking Score (kcal/mol) | Key Interacting Residues |

| 4-Hydroxyquinazoline derivatives | PARP | Not Specified | ASP766 mdpi.com |

| Quinazolinone Schiff bases | DNA Gyrase | -8.58 | Asn46 nih.gov |

| Quinazolin-12-one derivatives | PDK1 | -10.44 | Ala162 nih.gov |

| Thioxoquinazolin-4(3H)-one derivatives | CDK2 | -1.5 (binding energy) | Gln131 scispace.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

For quinazoline derivatives, 2D-QSAR analysis has been conducted on a set of 31 molecules with inhibitory activity against human lung cancer via EGFR inhibition. nih.gov This investigation utilized principal component analysis (PCA) and multiple linear regression (MLR), resulting in a predictive model with strong statistical parameters (R² = 0.745, R²_test = 0.941, and Q²_cv = 0.669). nih.gov Similarly, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolin-4(3H)-one analogs as EGFR inhibitors. unar.ac.idnih.gov One such study reported robust internal validation statistics (CoMFA R² = 0.855, Q² = 0.570; CoMSIA R² = 0.895, Q² = 0.599) and satisfactory predictive correlation coefficients for the external test set. nih.gov

QSAR studies have also been applied to 4-hydroxyquinazoline-4-carboxamides to understand their vasorelaxant properties. rsc.org A two-descriptor QSAR model was developed that showed a high correlation coefficient (R² = 0.970), which was supported by leave-one-out (R²cvOO = 0.905) validation, indicating a robust computational model. rsc.org In another study focused on cytotoxic quinazoline analogs, a QSAR analysis was performed using various chemometric methods, with a genetic algorithm-partial least squares model being selected as the best predictor for anticancer activity. nih.gov This model identified constitutional, functional, and charge descriptors as significant parameters. nih.gov

Table 2: Statistical Parameters of QSAR Models for Quinazolinone Analogs

| QSAR Model Type | Target/Activity | R² (Coefficient of Determination) | Q² (Cross-validated R²) | R²_pred (External Validation) |

| 2D-QSAR (MLR) | EGFR Inhibition (Lung Cancer) | 0.745 | 0.669 | 0.941 nih.gov |

| 3D-QSAR (CoMSIA) | EGFR Inhibition | 0.895 | 0.599 | 0.681 nih.gov |

| 2D-QSAR (BMLR) | Vasorelaxant Activity | 0.970 | 0.905 (leave-one-out) | Not Specified rsc.org |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used as 3D queries to search large compound databases (virtual screening) to identify novel molecules with the potential for similar activity.

A ligand-based drug design strategy was used to develop a field-based 3D-QSAR pharmacophore model from known quinazoline-based acetylcholinesterase inhibitors (AChEIs). nih.gov This validated pharmacophore model was subsequently used as a filter in a virtual screening workflow to screen the ASINEX database, leading to the identification of three potential new AChEIs. nih.gov

In another study, a 3D-pharmacophore model was generated for vasorelaxant active 4-hydroxyquinazoline-4-carboxamides. rsc.org The model identified three key chemical features essential for activity: two hydrophobic regions and one hydrogen bond donor. rsc.org Such models are crucial for understanding the structure-activity relationship and for designing new analogs with improved properties. rsc.org Virtual screening has also been employed to identify promising anti-tuberculosis agents from quinazolinone benzoates, demonstrating the utility of this approach in finding novel therapeutic candidates. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbitals Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights into properties like frontier molecular orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potential, which are crucial for understanding chemical reactivity and intermolecular interactions.

DFT calculations using the B3LYP functional have been applied to study quinazolinone derivatives. For a series of quinazolin-12-one derivatives, DFT analysis with the B3LYP/6-31++G(d,p) basis set was performed to indicate a promising reactivity profile. nih.govrsc.org The analysis of frontier molecular orbitals (FMOs) showed that the oxygen atoms and the π-system of the title compound exhibit high chemical reactivity, serving as electron donor sites. nih.gov

In a study of a 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, an analog of this compound, DFT calculations revealed an energy band gap (ΔE = E_LUMO − E_HOMO) of 4.8208 eV. nih.gov This relatively high value indicates high molecular stability. nih.gov DFT has also been used to study synthetic heterocyclic quinazolin-4-one derivatives to evaluate their antioxidant activities. sapub.org These calculations helped determine properties like ionization potential and chemical hardness, which were then correlated with experimental antioxidant data. sapub.org The results showed that the compound with the lowest chemical hardness was the most reactive and potent antioxidant. sapub.org

Table 3: DFT-Calculated Properties of a Quinazolinone Analog

| Compound | Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | B3LYP | -6.4559 | -1.6351 | 4.8208 nih.gov |

Molecular Dynamics Simulations to Evaluate Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug design, MD simulations are crucial for validating docking results, assessing the stability of ligand-protein complexes, and understanding the conformational changes that occur upon binding. nih.govrsc.orgnih.govpku.edu.cn

For novel 4-hydroxyquinazoline derivatives designed as PARP inhibitors, MD simulations were performed to confirm the stability of the ligand-protein complex predicted by molecular docking. mdpi.com These simulations provided insights into the dynamic behavior of the complex and reinforced the importance of specific hydrogen bonds for binding. mdpi.com Similarly, MD simulations were conducted for up to 100 ns on quinazolinone derivatives targeting various cancer-related proteins, including Topoisomerase II, VEGFR2, and EGFR, to assess the stability and dynamic behavior of the most promising ligand-receptor complexes. nih.gov

In studies of quinazolin-12-one derivatives as PDK1 inhibitors, MD simulations showed that a specific residue, Ala162, had a notably high interaction fraction, suggesting it is critical for the binding affinity of the most potent compound. nih.gov Furthermore, MD simulations coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations are often used to estimate the binding free energies of ligand-protein complexes, providing a more accurate prediction of binding affinity than docking scores alone. physchemres.org This approach was used to evaluate the binding stability of newly designed thiazole (B1198619) inhibitors, and similar methods have been applied to quinazoline derivatives to identify potent AChEIs. nih.govphyschemres.org

Mathematical Modeling for Reaction Optimization

Beyond studying ligand-protein interactions, computational methods can be applied to optimize the chemical synthesis of compounds. Mathematical modeling can be used to determine the optimal conditions for a chemical reaction, leading to higher yields and purity.

A study focused on the synthesis of 3(H)-quinazolin-4-one utilized mathematical modeling to optimize the reaction conditions. researchcommons.org By determining the analytical dependencies of the product yield on factors such as temperature, reaction time, and the molar ratios of starting materials, a highly efficient technological scheme was developed. researchcommons.org It was established that the main factors influencing the nitration process of 3,4-dihydroquinazolin-4-one are a temperature of 40 ºC and a reaction time of 4.5 hours. grafiati.com This optimization, guided by a mathematical model and regression equations, confirmed the ideal conditions for producing the target compound in quantitative yields. researchcommons.org

Analytical Methodologies in Chemical and Biological Research on 7 Hydroxy 1h Quinazolin 4 One

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 7-hydroxy-1H-quinazolin-4-one, offering detailed insights into its atomic and molecular framework. Each technique provides unique information, and together they allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. For this compound, ¹H-NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C-NMR spectroscopy complements this by detailing the carbon skeleton of the molecule.

While specific, experimentally verified NMR data for this compound is not widely published, analysis of closely related quinazolinone structures allows for the prediction of characteristic chemical shifts. For instance, in similar quinazolinone derivatives, the proton at position 2 typically appears as a singlet downfield. The aromatic protons on the benzo-fused ring would exhibit signals in the aromatic region, with their splitting patterns and chemical shifts influenced by the position of the hydroxyl group. The protons of the N-H and O-H groups are also observable and can be confirmed by D₂O exchange experiments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands are expected that confirm its key structural features. The spectrum for the parent compound, 4(1H)-Quinazolinone, shows key peaks that would also be characteristic of the 7-hydroxy derivative, with additions for the hydroxyl group. nih.gov

Key expected vibrational frequencies include a broad band for the O-H stretch of the hydroxyl group, typically in the region of 3400-3200 cm⁻¹. The N-H stretching vibration of the lactam group is also expected in a similar region. A strong absorption peak corresponding to the C=O (amide carbonyl) stretch is a defining feature, generally appearing around 1680-1660 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1620-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to study compounds containing chromophores. The quinazolinone ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of its extended conjugated system. The position of these maxima can be influenced by the solvent polarity and the presence of substituents. The hydroxyl group at the 7-position, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinazolinone core. Studies on similar quinazolinone derivatives show absorption bands typically in the range of 220-350 nm. researchgate.netresearchgate.net

Mass Spectrometry (MS) (e.g., EI-MS, HREI-MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For this compound (C₈H₆N₂O₂), the expected exact mass would be calculated. The mass spectrum of the parent 4(1H)-quinazolinone shows a prominent molecular ion peak (M⁺) at m/z 146. nih.gov For the 7-hydroxy derivative, the molecular ion peak would be expected at m/z 162. The fragmentation pattern would provide further structural confirmation, likely involving characteristic losses of CO and HCN from the quinazolinone ring system. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing the compound in complex mixtures. mdpi.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of quinazolinone derivatives. nih.gov A typical method for this compound would employ a reverse-phase (RP) column, such as a C18 column. sielc.com

The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.com Isocratic or gradient elution can be used to achieve optimal separation from impurities or other components in a sample.

Detection is most commonly performed using a UV detector, set at one of the compound's absorption maxima (λmax) to ensure high sensitivity. For compounds with native fluorescence, a fluorescence detector can offer enhanced selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of quinazolinone research, LC-MS is instrumental for confirming the molecular weight of synthesized compounds and for assessing their purity.

For derivatives of quinazolin-4-one, Electrospray Ionization (ESI) is a commonly used ionization method in mass spectrometry. This technique is effective for producing gas-phase ions from thermally labile and polar molecules. In a typical analysis of a quinazolinone derivative, the compound would be dissolved in a suitable solvent and injected into the LC system. As the compound elutes from the chromatography column, it enters the mass spectrometer, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₈H₆N₂O₂, the expected molecular weight is approximately 162.15 g/mol . chemicalbook.com In positive ion mode ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule.

While specific experimental parameters for this compound are not detailed in publicly available literature, typical conditions for related 4-hydroxyquinazoline (B93491) derivatives often involve reverse-phase chromatography.

Interactive Data Table: Representative LC-MS Parameters for Quinazolinone Derivatives

Below is a table showing typical, though generalized, parameters that could be adapted for the analysis of this compound.

| Parameter | Example Value | Description |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) | Solvents used to carry the sample through the column. Formic acid aids in protonation for ESI. |

| Flow Rate | 0.2 - 0.5 mL/min | The speed at which the mobile phase moves through the column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Method for generating ions from the analyte. |

| Expected Ion | [M+H]⁺ | The protonated molecular ion of the target compound. |

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography is an essential and widely used technique for monitoring the progress of chemical reactions. Its simplicity, speed, and low cost make it ideal for quickly determining the presence of starting materials, intermediates, and products in a reaction mixture.

In the synthesis of quinazolinone derivatives, TLC is used to track the conversion of reactants to the desired product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable solvent system (eluent). The separation of components on the plate is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).

After development, the plate is visualized, commonly under UV light (at 254 nm), where UV-active compounds like quinazolinones appear as dark spots. mdpi.com By comparing the spots from the reaction mixture to spots of the pure starting materials, a chemist can qualitatively assess the reaction's progress. The disappearance of starting material spots and the appearance of a new product spot indicate a successful reaction. The retention factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification. For instance, in the synthesis of a natural product containing a quinazolin-4(3H)-one core, TLC was used to indicate the completion of the reaction before the product was isolated via column chromatography. nih.gov

Interactive Data Table: TLC Monitoring Parameters

| Parameter | Typical Specification | Purpose |

| Stationary Phase | Silica Gel GF254 | A polar adsorbent that separates compounds based on polarity. The "F254" indicates a fluorescent indicator for UV visualization. |

| Mobile Phase (Eluent) | Mixture of nonpolar and polar solvents (e.g., Ethyl Acetate (B1210297)/Hexane, Dichloromethane/Methanol) | The specific ratio is optimized to achieve good separation of reactants and products. |

| Visualization | UV Lamp (254 nm) | To observe the separated spots of UV-active compounds. |

| Measurement | Retention Factor (Rf) | To characterize and identify the components of the reaction mixture. |

Elemental Analysis (EA)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method provides a crucial check on the purity and elemental composition of a newly synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's proposed structure and purity.

For this compound, the molecular formula is C₈H₆N₂O₂. Based on the atomic weights of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00), the theoretical elemental composition can be calculated. This data is a critical component of the full characterization of the compound.

Interactive Data Table: Elemental Analysis for this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | % Composition (Calculated) |

| Carbon | C | 12.011 | 8 | 96.088 | 59.28% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.73% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.28% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.73% |

| Total | 162.148 | 100.00% |

In a research setting, the "Found" values would be obtained from an elemental analyzer instrument. A typical report would list the calculated percentages alongside the found percentages, with an acceptable deviation generally being within ±0.4%.

Future Directions and Emerging Research Avenues for 7 Hydroxy 1h Quinazolin 4 One

Exploration of Novel and Greener Synthetic Pathways

The synthesis of quinazolinone derivatives has traditionally involved methods that can be resource-intensive and may utilize hazardous reagents. The future of synthesizing 7-hydroxy-1H-quinazolin-4-one is geared towards the adoption of green chemistry principles, minimizing environmental impact while enhancing efficiency and scalability.

Future research will likely concentrate on metal-free catalytic systems and the use of environmentally benign solvents and reagents. One promising approach involves the use of hydrogen peroxide (H₂O₂) as a green oxidant with a simple carbon source like dimethyl sulfoxide (B87167) (DMSO), which has been successfully applied to other quinazolin-4-one scaffolds. acs.org This method avoids the use of transition-metal catalysts, which can be toxic and difficult to remove from the final pharmaceutical product. acs.org Another innovative direction is the application of electrosynthesis, which uses electrical current to drive reactions, offering high selectivity and mild reaction conditions. researchgate.netrsc.org This technique is particularly attractive as it replaces chemical oxidants or reductants with electrons, significantly reducing chemical waste. rsc.org The development of one-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also be crucial for improving efficiency and reducing waste.

| Parameter | Traditional Synthesis | Greener Future Pathways |

|---|---|---|

| Catalysts | Often relies on transition metals (e.g., Palladium, Copper). | Metal-free systems, biocatalysts, or electrocatalysis. acs.orgrsc.org |

| Solvents | Use of volatile organic compounds (VOCs) like Toluene or DMF. | Water, ethanol (B145695), or solvent-free conditions. |

| Oxidants/Reductants | Stoichiometric use of chemical reagents. | Catalytic H₂O₂ or direct electron transfer (electrosynthesis). acs.orgrsc.org |

| Efficiency | Multi-step processes with intermediate purification. | One-pot reactions, continuous flow chemistry. |

| Waste Generation | Significant chemical waste. | Minimized waste streams (high atom economy). |

Advanced Mechanistic Elucidation through Integrated Omics Technologies

While this compound and its derivatives are known to exhibit biological activity, a deep and holistic understanding of their mechanism of action is often lacking. The future of mechanistic studies lies in the integration of multiple "omics" technologies to provide a system-wide view of the compound's effects on biological systems.

Integrated omics approaches will allow researchers to move beyond single-target interactions and map the complex network of pathways modulated by the compound.

Proteomics: This will be employed to identify the direct protein targets of this compound and its derivatives, as well as downstream changes in protein expression and post-translational modifications. This can reveal unexpected targets and off-target effects.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels, transcriptomics can show how the compound alters gene expression, providing insights into the cellular signaling pathways being activated or inhibited.

Metabolomics: This approach will be used to study how the compound affects the metabolic profile of cells. mdpi.com For example, in cancer research, understanding the shift in metabolic pathways like glycolysis or glutaminolysis can uncover key vulnerabilities that the compound exploits. mdpi.com

By integrating data from these different omics layers, researchers can construct a comprehensive model of the compound's mechanism of action, leading to more informed drug development and the identification of predictive biomarkers.

Application of Artificial Intelligence and Machine Learning in Rational Design